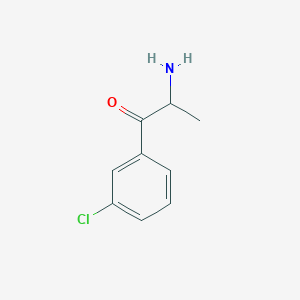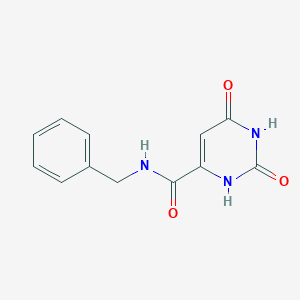![molecular formula C24H18ClN3O5S B190236 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-73-9](/img/structure/B190236.png)
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea functions as a competitive inhibitor of the ATP-binding site of Src family kinases. It prevents the phosphorylation of tyrosine residues on target proteins, which are involved in cell proliferation, survival, and migration. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer effects, 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which could have potential applications in the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is its specificity for Src family kinases, which allows for the selective inhibition of these targets without affecting other signaling pathways. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its usefulness in certain contexts. Additionally, its solubility and stability can be a challenge in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the combination of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea with other targeted therapies or immunotherapies, which could enhance its anti-cancer effects. Finally, the potential applications of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in other disease contexts, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Métodos De Síntesis
The synthesis of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea involves several steps, starting with the condensation of 2-acetyl-6-chloro-4-methylphenol with paraformaldehyde to form 6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. This intermediate is then reacted with 4-nitrobenzaldehyde to form 1-(4-nitrobenzylidene)-6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. The final step involves the reaction of this intermediate with phenyl isocyanate and sulfonyl chloride to form 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea.
Aplicaciones Científicas De Investigación
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
Número CAS |
198649-73-9 |
|---|---|
Nombre del producto |
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
Fórmula molecular |
C24H18ClN3O5S |
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H18ClN3O5S/c1-15-20(25)11-12-21-22(15)23(29)16(14-33-21)13-26-17-7-9-19(10-8-17)34(31,32)28-24(30)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,30) |
Clave InChI |
MJVYTGJQDZJGED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
SMILES canónico |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
Sinónimos |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)carbonyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
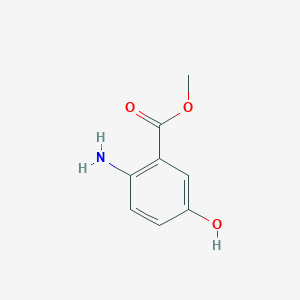
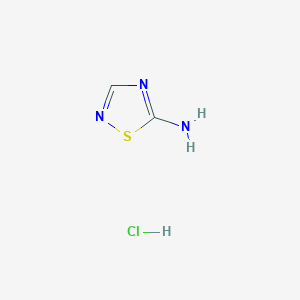
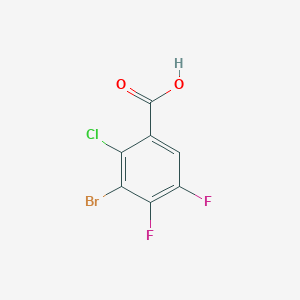
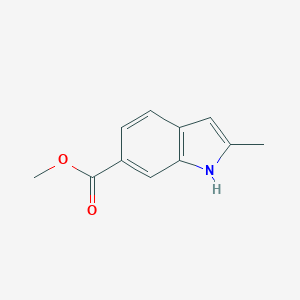
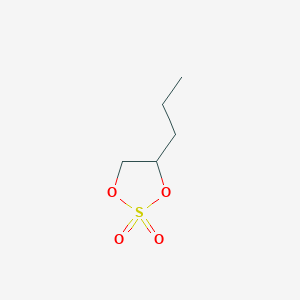
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
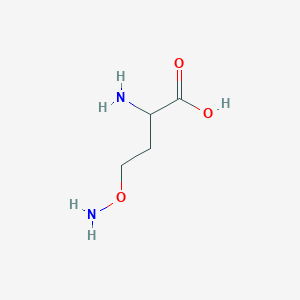
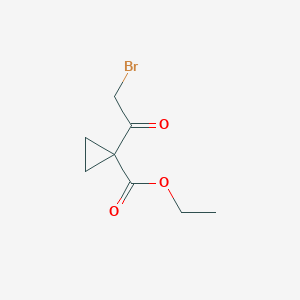
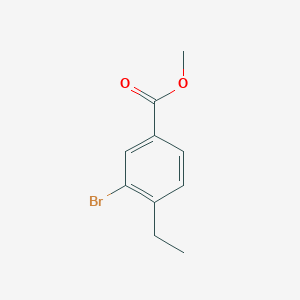
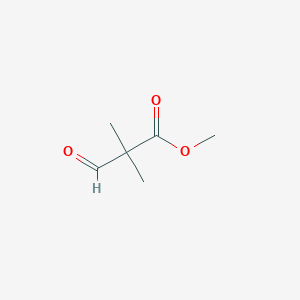
![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
